molecular formula C12H14O4 B3028651 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate CAS No. 254900-07-7

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Cat. No. B3028651
CAS RN: 254900-07-7
M. Wt: 222.24 g/mol
InChI Key: JJMQLQLMPJLIPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of this compound is not clearly mentioned in the available resources .


Molecular Structure Analysis

The molecular formula of this compound is C12H14O4 . The InChI code is 1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3 .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a melting point range of 100.0 to 104.0 °C .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • A study by Reddy et al. (2012) demonstrated the use of furan-2-yl(phenyl)methanol derivatives in the aza-Piancatelli rearrangement, producing various dihydro-benzo[b][1,4]thiazine and oxazine derivatives with high selectivity and good yields. This research highlights the potential of furan derivatives in synthesizing complex organic compounds (Reddy et al., 2012).
  • Tomioka and Nitta (1994) studied the cycloaddition reactions of 2H-4,9-methanocycloundeca[b]-furan-2-one, demonstrating its versatility in forming complex cycloadducts, which is relevant for the study of similar furan derivatives (Tomioka & Nitta, 1994).

2. Catalytic Applications

  • The work by Hofmann (1998) on the Maillard reaction involving furan-2-carboxaldehyde sheds light on the role of furan derivatives in forming colored compounds through chemical reactions, which could be applicable in various industrial processes (Hofmann, 1998).
  • Dijkman, Groothuis, and Fraaije (2014) explored the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, indicating the potential of furan derivatives in biocatalysis and green chemistry (Dijkman et al., 2014).

3. Material Science and Polymer Chemistry

  • Mayer et al. (1998) reported the synthesis of perhydro-furo[2,3-b]pyran (and furan)-3-yl methanols, which could have implications for the development of new materials and polymers based on furan derivatives (Mayer et al., 1998).
  • Oishi, Momoi, and Fujimoto (1990) explored the oligomerization and copolymerization of endo-N-Cyclohexyl-9-oxabicyclo[2,2,1]hept-2-ene-5,6-dicarboximide, demonstrating the potential of furan-based compounds in polymer chemistry (Oishi et al., 1990).

Safety and Hazards

This compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQLQLMPJLIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347029
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

CAS RN

254900-07-7
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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